Differential COX Inhibition Potency Versus Shorter-Chain Polyacetylenic Homolog
In a direct head-to-head comparison of five linear acetylenic compounds co-isolated from Heisteria acuminata, 8,10,12-octadecatriynoic acid exhibited intermediate COX inhibitory activity, distinct from its C15 homolog . This selective potency allows researchers to decouple specific COX pathway modulation from the potent broad-spectrum inhibition seen with other analogs like the ene-diynoic acids.
| Evidence Dimension | COX Inhibition at 13 µM |
|---|---|
| Target Compound Data | 8,10,12-Octadecatriynoic acid (2): 45% inhibition |
| Comparator Or Baseline | Pentadeca-6,8,10-triynoic acid (1): 55% inhibition; trans-pentadec-10-en-6,8-diynoic acid (3): 56% inhibition; cis-hexadec-11-en-7,9-diynoic acid (4): 51% inhibition; cis-octadec-12-en-7,9-diynoic acid (5): 56% inhibition |
| Quantified Difference | The target compound is 18% less potent than the most active C15 analog (compound 1) at the same concentration. |
| Conditions | Cell-free COX enzyme assay using sheep vesicular gland microsomes. Inhibition calculated based on reduced PGE2 concentration against control. Values represent the mean of a minimum of three experimental replicates. |
Why This Matters
This profile is critical for experimental design where complete COX ablation is undesirable, providing a moderate yet quantifiable level of inhibition that is not achievable with the more potent shorter-chain analog.
